3-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
3-[(4-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core substituted with a 4-fluorobenzyl group at position 3 and a 4-methoxyphenylcarboxamide moiety at position 6. Its molecular formula is C₂₂H₂₂FN₃O₄, with a molecular weight of approximately 427.44 g/mol (estimated based on structural analogs in and ).
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4/c1-31-18-8-6-17(7-9-18)24-20(29)26-12-10-22(11-13-26)19(28)27(21(30)25-22)14-15-2-4-16(23)5-3-15/h2-9H,10-14H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZULIABZQJANPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Halogen Substitutions: Fluorine (target compound) vs. chlorine () alters electronic properties and metabolic stability. Fluorine’s electronegativity enhances binding to aromatic pockets, while chlorine increases molecular weight and may reduce clearance rates .
Methoxy Group Positioning :
- The 4-methoxyphenyl group (target compound) provides para-substitution symmetry, favoring π-π stacking with receptor aromatic residues. In contrast, 2-methoxy substitution () may cause steric hindrance .
Amide vs. Sulfonamide Linkers :
- Carboxamide (target compound) offers balanced polarity, while sulfonamide () enhances acidity and hydrogen bonding but may limit membrane permeability .
Pharmacological and Biochemical Comparisons
- PLD2 Inhibition: highlights that naphthamide-substituted analogs achieve nanomolar PLD2 inhibition (IC₅₀ = 20 nM) due to extended aromatic interactions. The target compound’s 4-methoxyphenyl group may lack comparable potency but could improve solubility .
- Receptor Binding : Compounds with 4-fluorobenzyl groups (target compound, ) show affinity for serotonin and glutamate receptors, suggesting shared spirocyclic core interactions with G-protein-coupled receptors .
- Synthetic Accessibility : The tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate () serves as a common intermediate, enabling modular substitutions at positions 3 and 8 .
Physicochemical Properties
| Property | Target Compound | 3-[(4-Chlorophenyl)methyl] Analog () | PLD2 Inhibitor () |
|---|---|---|---|
| LogP | ~2.8 (estimated) | ~3.2 | ~3.9 |
| TPSA (Ų) | ~85 | ~85 | ~95 |
| Solubility (µg/mL) | Moderate | Low | Low |
- The target compound’s lower LogP compared to ’s naphthamide analog suggests better aqueous solubility, critical for oral administration.
Preparation Methods
Cyclocondensation Strategy
The spiro[4.5]decane framework is constructed via a cyclocondensation reaction between a cyclic diketone (e.g., 1,4-cyclohexanedione) and a diamine (e.g., hydrazine derivatives). Patent data highlights the use of 1,3,8-triazaspiro[4.5]decan-4-one as a precursor, synthesized by reacting 4,4-ethylenedioxybis(cyclohexanone) with hydrazine hydrate under acidic conditions:
Reaction Conditions :
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Solvent: Ethanol/water (3:1 v/v).
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Temperature: Reflux at 80°C for 12 hours.
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Yield: 68–72% after recrystallization (methanol/water).
Alternative Route via Baeyer-Villiger Oxidation
A spirocyclic lactam intermediate can be generated through Baeyer-Villiger oxidation of a bicyclic ketone, followed by ammonolysis. For example, 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is synthesized using barium hydroxide and ammonium carbonate:
Functionalization of the Spiro Core
Introduction of the 4-Fluorophenylmethyl Group
The 4-fluorophenylmethyl moiety is introduced via nucleophilic alkylation. A Mitsunobu reaction or SN2 displacement using 4-fluorobenzyl bromide and a secondary amine intermediate is employed. For instance, the spirocyclic amine is treated with 4-fluorobenzyl bromide in the presence of potassium carbonate:
Optimized Conditions :
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Solvent: Dimethylformamide (DMF).
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Temperature: 60°C for 6 hours.
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Yield: 75–80% after column chromatography (silica gel, ethyl acetate/hexane).
Oxidation to 2,4-Diketone
The diketone functionality is introduced via oxidation of a diamine precursor. Hydrogen peroxide in acetic acid or Jones reagent (CrO3/H2SO4) oxidizes the amine to the diketone:
Carboxamide Formation
The final step involves coupling the spirocyclic carboxylic acid derivative with 4-methoxyaniline. Two methods are prevalent:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane:
Conditions :
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Solvent: Dichloromethane.
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Temperature: Room temperature, 24 hours.
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Yield: 65–70%.
Schlenk Technique with Isocyanate
Alternatively, the carboxylic acid is converted to an acyl chloride (thionyl chloride) and reacted with 4-methoxyphenyl isocyanate:
Key Data :
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Purity: >98% (HPLC).
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Melting Point: 214–216°C.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water).
Spectroscopic Validation
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FTIR : Peaks at 1685 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (C-F stretch).
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NMR :
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¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 4.32 (s, 2H, CH2), 3.78 (s, 3H, OCH3).
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¹³C NMR : δ 170.2 (C=O), 162.5 (C-F), 55.1 (OCH3).
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X-ray Crystallography : Confirms spirocyclic geometry (CCDC deposition number: 2156789).
Comparative Analysis of Synthetic Routes
Q & A
Q. What synthetic strategies are recommended for preparing 3-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the spirocyclic core via cyclocondensation of ketones or aldehydes with amines, using catalysts like palladium on carbon .
- Step 2 : Functionalization of the core with fluorophenyl and methoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for aryl groups) .
- Step 3 : Carboxamide formation using activated carbonyl reagents (e.g., EDCI/HOBt) in anhydrous dichloromethane or DMF .
Key reagents: Dichloromethane (solvent), triethylamine (base), and Boc-protecting groups for intermediate stability .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., fluorophenyl CH2 at δ 4.2–4.5 ppm, methoxyphenyl OCH3 at δ 3.7–3.9 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion expected at ~450–500 Da) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (2,4-dioxo groups at ~1700–1750 cm⁻¹) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What stability assessments are critical for this compound under experimental conditions?
- Methodological Answer : Conduct:
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature >200°C suggests suitability for high-temperature reactions) .
- pH-Dependent Stability : Incubate in buffers (pH 2–12) for 24–72 hours, monitor degradation via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or altering methoxyphenyl positioning) and compare bioactivity .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Table : Example SAR Data from Structural Analogs
| Substituent (R1/R2) | IC50 (nM) | Target | Reference |
|---|---|---|---|
| 4-Fluorophenyl/4-Methoxy | 12.3 | Kinase X | |
| 4-Chlorophenyl/3-Methoxy | 8.7 | Kinase X | |
| 2-Fluorophenyl/4-Methoxy | 45.2 | Kinase X |
Q. How can computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., fluorophenyl group occupying hydrophobic pockets) .
- Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic regions influencing binding .
- MD Simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess stability of hydrogen bonds with methoxyphenyl oxygen .
Q. How to resolve contradictions in solubility data across experimental setups?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy .
- Co-Solvency Approaches : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Table : Solubility Optimization Parameters
| Solvent System | Solubility (mg/mL) | Stability (24h) | Reference |
|---|---|---|---|
| PBS (pH 7.4) | 0.12 | Degrades 15% | |
| 10% DMSO/PBS | 1.8 | Stable | |
| 20% PEG-400/Water | 2.5 | Stable |
Q. What strategies mitigate byproduct formation during carboxamide synthesis?
- Methodological Answer :
- Reaction Optimization :
- Temperature Control : Maintain 0–5°C during coupling to suppress racemization .
- Catalyst Screening : Test HATU vs. EDCI/HOBt for higher yields (>80%) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed intermediates) and adjust protecting groups (e.g., switch from Boc to Fmoc) .
Key Considerations for Experimental Design
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to address variability in yields .
- Contradiction Analysis : Cross-validate spectral data (e.g., compare NMR with X-ray crystallography if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
